

An In-depth Technical Guide on the Effects of SEA0400 on Intracellular Calcium

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Compound of Interest

Compound Name: 2'-Methoxy-5'-nitrobenzamil

Cat. No.: B055534

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the effects of SEA0400 on intracellular calcium ($[Ca^{2+}]_i$), including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction to SEA0400 and its Mechanism of Action

SEA0400 (2-(4-(2,5-difluorobenzyloxy)phenoxy)-5-ethoxyaniline) is a potent and selective inhibitor of the Na^+/Ca^{2+} exchanger (NCX).^{[1][2]} The NCX is a crucial membrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable tissues like cardiac myocytes and neurons.^{[3][4]} It operates in two primary modes: a forward mode that extrudes Ca^{2+} from the cell and a reverse mode that allows Ca^{2+} to enter the cell, depending on the electrochemical gradients of Na^+ and Ca^{2+} .^[3]

By inhibiting the NCX, SEA0400 can modulate intracellular calcium levels. Its primary effect is the inhibition of Ca^{2+} efflux through the forward mode of the NCX, which can lead to an increase in the intracellular Ca^{2+} concentration.^[5] This action has significant implications for cellular processes regulated by calcium signaling and has been studied in the context of various pathological conditions, including cardiac arrhythmias and neurodegeneration.^{[1][6][7]}

Quantitative Data on the Effects of SEA0400

The following tables summarize the quantitative effects of SEA0400 on various parameters related to intracellular calcium signaling, as reported in the scientific literature.

Table 1: Inhibitory Potency of SEA0400 on NCX Activity

Parameter	Value	Cell/Tissue Type	Notes	Reference
EC50 (Forward Mode)	3.35 ± 0.82 μM	Not specified	[1]	[6]
EC50 (Reverse Mode)	4.74 ± 0.69 μM	Not specified	[1]	
IC50 (NCX Current)	~1 μM	Not specified	At this concentration, it may also inhibit ICaL by about 20%.	

Table 2: Effects of SEA0400 on Intracellular Calcium Transients and Sarcoplasmic Reticulum (SR) Ca²⁺ Content

Parameter	Condition	Effect of SEA0400	Cell/Tissue Type	Reference
[Ca ²⁺] _i Transient Amplitude	2 nM ATX-II	Fully reversed the increase	Not specified	[6]
[Ca ²⁺] _i Transients	Depolarizing steps	Increased from 424±27 to 994±127 nmol/L	Pig/mouse left ventricular myocytes	[5]
Resting [Ca ²⁺] _i	Baseline	Increased	Pig/mouse left ventricular myocytes	[5]
SR Ca ²⁺ Content	Baseline	Increased more than 2-fold	Pig/mouse left ventricular myocytes	[5]
Rate of [Ca ²⁺] _i Decline	Following transient	Small decrease	Pig/mouse left ventricular myocytes	[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of SEA0400 on intracellular calcium.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in [Ca²⁺]_i in response to a compound like SEA0400 using a fluorescent plate reader.

Materials:

- Cells of interest (e.g., cultured neurons, cardiomyocytes, or a cell line)
- Fura-2 AM (acetoxymethyl ester)

- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- SEA0400 stock solution (in DMSO)
- Ionomycin (for calibration)
- EGTA (for calibration)
- Fluorescence microplate reader with dual excitation wavelength capabilities

Procedure:

- Cell Culture: Plate cells in a suitable multi-well plate (e.g., 96-well) and grow to the desired confluency.
- Dye Loading:
 - Prepare a loading solution containing Fura-2 AM (typically 1-5 μM) and a small amount of Pluronic F-127 (to aid dispersion) in HBSS.
 - Remove the culture medium from the cells and wash with HBSS.
 - Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes. This allows the Fura-2 AM to cross the cell membrane.
 - After incubation, wash the cells with HBSS to remove extracellular dye. Add fresh HBSS for the experiment.
- Measurement:
 - Place the plate in the fluorescence microplate reader.
 - Set the reader to measure fluorescence emission at ~510 nm while alternating the excitation wavelengths between ~340 nm (for Ca^{2+} -bound Fura-2) and ~380 nm (for Ca^{2+} -free Fura-2).

- Record a baseline fluorescence ratio (340/380) for a few cycles.
- Add SEA0400 at the desired concentration to the wells.
- Continue to record the fluorescence ratio to observe changes in $[Ca^{2+}]_i$.
- Calibration (Optional but Recommended):
 - At the end of the experiment, add ionomycin to the cells to achieve maximum Ca^{2+} saturation (R_{max}).
 - Subsequently, add a Ca^{2+} chelator like EGTA to determine the minimum Ca^{2+} level (R_{min}).
 - The Grynkiewicz equation can then be used to convert the fluorescence ratios to absolute $[Ca^{2+}]_i$ concentrations.

Patch-Clamp Electrophysiology for Measuring NCX Current

This technique is used to directly measure the electrical current generated by the Na^+/Ca^{2+} exchanger and assess the inhibitory effect of SEA0400.

Materials:

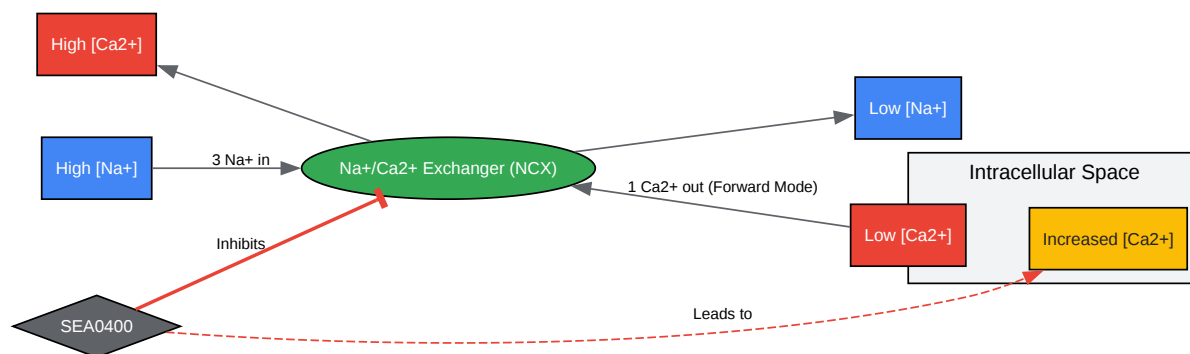
- Isolated single cells (e.g., ventricular myocytes)
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for making micropipettes
- Intracellular (pipette) solution containing a known concentration of Na^+ and a Ca^{2+} buffer (e.g., BAPTA).
- Extracellular (bath) solution with defined Na^+ and Ca^{2+} concentrations.
- SEA0400 solution.

Procedure:

- Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.
- Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.
- Whole-Cell Configuration:
 - Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
 - Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- Voltage Clamp and Current Measurement:
 - Clamp the membrane potential at a holding potential (e.g., -80 mV).
 - Apply a voltage ramp or step protocol to elicit NCX currents (I_{NCX}). The specific protocol will depend on whether the forward or reverse mode is being studied.
 - Record the resulting membrane currents.
- Application of SEA0400:
 - After recording a stable baseline I_{NCX} , perfuse the cell with the extracellular solution containing SEA0400.
 - Continue to record the currents to measure the extent of inhibition.
- Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of I_{NCX} by SEA0400.

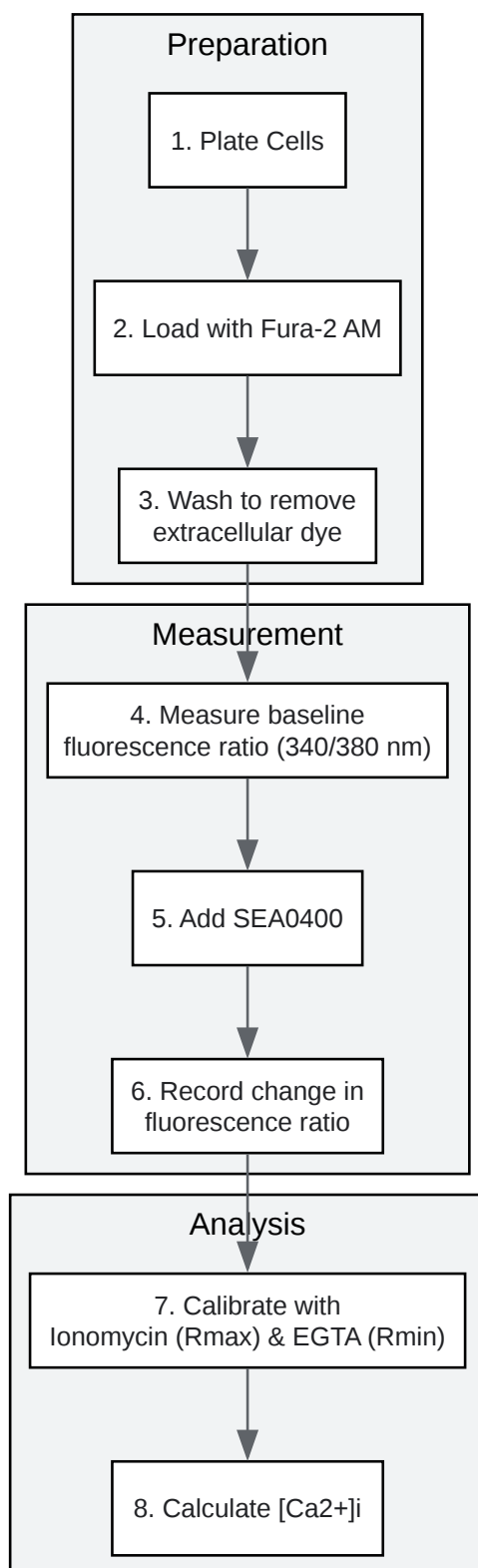
Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts related to the action of SEA0400.



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Caption: Mechanism of SEA0400 action on the Na⁺/Ca²⁺ exchanger.



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